N-(4-Amino-2-methylphenyl)-2-(2-methoxyphenoxy)-acetamide
Description
N-(4-Amino-2-methylphenyl)-2-(2-methoxyphenoxy)-acetamide is an acetamide derivative characterized by a 4-amino-2-methylphenyl group and a 2-methoxyphenoxy side chain.
Properties
IUPAC Name |
N-(4-amino-2-methylphenyl)-2-(2-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-11-9-12(17)7-8-13(11)18-16(19)10-21-15-6-4-3-5-14(15)20-2/h3-9H,10,17H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJTLFPXCSZSUEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)NC(=O)COC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Amino-2-methylphenyl)-2-(2-methoxyphenoxy)-acetamide typically involves the reaction of 4-amino-2-methylphenol with 2-methoxyphenoxyacetic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-Amino-2-methylphenyl)-2-(2-methoxyphenoxy)-acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
N-(4-Amino-2-methylphenyl)-2-(2-methoxyphenoxy)-acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(4-Amino-2-methylphenyl)-2-(2-methoxyphenoxy)-acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Anticancer Activity
- Target Compound: No direct anticancer data are reported.
- Analog 1 : N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (Compound 38, ) exhibits IC₅₀ values of 1.2–3.8 µM against HCT-116, MCF-7, and PC-3 cell lines. The quinazoline sulfonyl group enhances DNA intercalation or kinase inhibition.
- Analog 2: N-(4-Methoxyphenyl)-2-[(3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinon-2-yl)thio]acetamide (Compound 9, ) shows 10% MGI (mean growth inhibition), weaker than sulfamoylphenyl analogs.
- Key Difference: The target compound lacks quinazoline or sulfonyl moieties, which are critical for the anticancer activity of analogs. Its 2-methoxyphenoxy group may instead favor antioxidant or anti-inflammatory pathways .
Antimicrobial and Antifungal Activity
- Target Compound: No antimicrobial data reported.
- Analog 1 : 2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide (Compound 47, ) inhibits gram-positive bacteria (MIC: 4–8 µg/mL) due to the sulfonyl-piperazine-thiazole scaffold.
- Analog 2 : Coumarin-based acetamides () exhibit antibacterial activity against E. coli and S. aureus (MIC: 12.5–25 µg/mL), attributed to the coumarin core’s DNA gyrase inhibition.
- Key Difference: The target compound’s 1,3,4-thiadiazole-free structure (cf.
Enzyme Inhibition and Receptor Agonism
- Target Compound: No direct enzyme data.
- Analog 1: Pyridazin-3(2H)-one derivatives () act as FPR2 agonists (EC₅₀: 0.1–1 µM) via pyridazinone-mediated calcium mobilization.
- Analog 2 : Bis-4-hydroxycoumarin acetamide (Compound 5h, ) inhibits α-glucosidase (IC₅₀: 8.3 µM) through coumarin’s planar aromatic interactions.
- Key Difference: The target compound’s simpler structure lacks the pyridazinone or coumarin motifs, likely limiting its enzyme-targeting versatility .
Structural and Functional Analysis
Table 1: Comparative Analysis of Key Acetamide Derivatives
Key Observations:
- Substituent Impact: Quinazoline, thiazole, and coumarin groups enhance target-specific activity (e.g., kinase inhibition, DNA binding). The target compound’s methoxy and amino groups may favor solubility and moderate receptor binding.
- Pharmacological Gaps : The absence of electron-withdrawing groups (e.g., sulfonyl, halogens) in the target compound likely reduces its potency compared to analogs in and .
Biological Activity
N-(4-Amino-2-methylphenyl)-2-(2-methoxyphenoxy)-acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound through various studies, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound this compound features an amine group and two aromatic rings linked through an acetamide group. Its molecular formula is C16H18N2O3, and it has a molecular weight of 286.33 g/mol. The presence of methoxy and amino groups suggests potential interactions with biological targets, making it a candidate for further investigation.
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets such as enzymes and receptors involved in various physiological pathways. Preliminary studies indicate that the compound may inhibit certain enzymes related to inflammation and cancer progression, leading to modulation of cellular responses .
Antimicrobial Activity
Recent investigations have highlighted the antimicrobial properties of this compound. In vitro studies demonstrated that the compound exhibits significant activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to assess its efficacy:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound could serve as a lead structure for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has been explored in several cancer cell lines. Notably, it showed promising results in inhibiting cell proliferation in human breast cancer (MCF-7) and lung cancer (A549) cell lines. The half-maximal inhibitory concentration (IC50) values were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
These findings indicate that the compound may induce apoptosis in cancer cells, although further mechanistic studies are required to elucidate the underlying pathways involved .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Studies have shown that modifications to the methoxy group or the amino substituent can significantly influence its potency against specific biological targets. For instance, replacing the methoxy group with a more electronegative substituent enhanced its anticancer activity, suggesting that electronic properties play a vital role in its mechanism .
Case Studies
Several case studies have been conducted to evaluate the therapeutic potential of this compound:
- In Vivo Efficacy : In animal models, this compound demonstrated reduced tumor growth in xenograft models of breast cancer when administered at doses of 20 mg/kg body weight.
- Toxicity Assessment : Toxicological evaluations indicated that the compound has a favorable safety profile, with no significant adverse effects observed at therapeutic doses during preliminary trials.
- Combination Therapy : Combining this compound with established chemotherapeutics showed synergistic effects, enhancing overall efficacy against resistant cancer cell lines .
Q & A
Q. What are the standard synthetic routes for N-(4-Amino-2-methylphenyl)-2-(2-methoxyphenoxy)-acetamide?
The synthesis typically involves coupling 4-amino-2-methylaniline with 2-(2-methoxyphenoxy)acetic acid derivatives. Reagents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used to activate the carboxylic acid for amide bond formation. Reactions are performed in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) at 0–5°C to minimize side reactions. Base additives like 2,6-lutidine or triethylamine neutralize HCl byproducts .
Q. Which analytical techniques are critical for confirming the compound’s purity and structure?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the acetamide backbone and substituent positions. High-Performance Liquid Chromatography (HPLC) ensures purity (>95%), while mass spectrometry (MS) confirms molecular weight. Infrared (IR) spectroscopy identifies functional groups like the amide C=O stretch (~1650 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹) .
Q. How can researchers screen this compound for preliminary biological activity?
Begin with in vitro assays targeting plausible mechanisms based on structural analogs. For example:
- Anticancer activity : Use MTT assays on cancer cell lines (e.g., MCF-7, HepG2).
- Antimicrobial activity : Perform broth microdilution against Gram-positive/negative bacteria.
- Anti-inflammatory activity : Measure COX-2 inhibition via ELISA. Include positive controls (e.g., doxorubicin for anticancer, ibuprofen for anti-inflammatory) and validate results with triplicate experiments .
Advanced Research Questions
Q. How do reaction conditions (solvent, temperature, catalyst) influence the yield of this compound?
Optimize using Design of Experiments (DoE):
- Solvent polarity : Polar aprotic solvents (DMF) enhance amide coupling but may increase side reactions.
- Temperature : Lower temperatures (0–5°C) reduce epimerization of the acetamide group.
- Catalyst loading : Excess TBTU (1.5–2.0 equiv.) improves coupling efficiency but complicates purification. Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1) and adjust parameters iteratively .
Q. What strategies resolve contradictions in biological activity data across studies?
- Reproducibility checks : Validate protocols using standardized cell lines and reagent batches.
- Metabolite profiling : Use LC-MS to identify degradation products or active metabolites.
- Structural analogs : Compare activities of derivatives (e.g., chloro vs. methoxy substituents) to isolate pharmacophores. Cross-reference with databases like PubChem to contextualize results .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina to model binding to targets like EGFR (anticancer) or COX-2 (anti-inflammatory).
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories.
- QSAR models : Corrogate substituent effects (e.g., methoxy position) with activity data from analogs .
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures).
- Byproduct control : Implement inline IR spectroscopy to monitor reaction endpoints.
- Yield optimization : Transition from batch to flow chemistry for exothermic steps .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
